REACTION_CXSMILES
|
[C:1]1([CH2:9]Br)[C:2](CBr)=[CH:3][CH:4]=[CH:5][CH:6]=1.CNN.C[N:15]1C=C2[C:17](C=CC=C2)=[CH:16]1>O=O>[CH3:17][C:16]1[NH:15][C:2]2[C:1]([CH:9]=1)=[CH:6][CH:5]=[CH:4][CH:3]=2
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)CBr)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)CBr)CBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O=O
|
Name
|
methylhydrazine
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CN1C=C2C=CC=CC2=C1
|
Name
|
deuterated chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 20° C. over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer
|
Type
|
ADDITION
|
Details
|
a thermometer, and a nitrogen-introducing inlet
|
Type
|
CUSTOM
|
Details
|
removed anhydrous diethyl ether
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The formed white precipitate was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
removing treatment
|
Type
|
ADDITION
|
Details
|
was added to the recovered solid
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 3 hours in a nitrogen atmosphere
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Then, the formed suspension was extracted with 150 ml of chloroform
|
Type
|
WASH
|
Details
|
the chloroform solution was washed twice with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform solution was dried with potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device
|
Type
|
CUSTOM
|
Details
|
the following results
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |